2-N-[2-(4-chlorophenyl)-3H-benzimidazol-5-yl]-4-N-ethyl-6-methylpyrimidine-2,4-diamine
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Overview
Description
2-N-[2-(4-chlorophenyl)-3H-benzimidazol-5-yl]-4-N-ethyl-6-methylpyrimidine-2,4-diamine is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring fused with a pyrimidine ring, and it is substituted with a 4-chlorophenyl group and an ethyl group. Benzimidazole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-N-[2-(4-chlorophenyl)-3H-benzimidazol-5-yl]-4-N-ethyl-6-methylpyrimidine-2,4-diamine typically involves multiple steps:
Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with 4-chlorobenzoic acid in the presence of a dehydrating agent such as polyphosphoric acid to form 2-(4-chlorophenyl)benzimidazole.
Pyrimidine Ring Formation: The benzimidazole derivative is then reacted with ethyl cyanoacetate and ammonium acetate under reflux conditions to form the pyrimidine ring.
Final Substitution:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the nitro group (if present) or the benzimidazole ring, leading to the formation of amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Major Products:
Oxidation: N-oxides of benzimidazole.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-N-[2-(4-chlorophenyl)-3H-benzimidazol-5-yl]-4-N-ethyl-6-methylpyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-N-[2-(4-chlorophenyl)-3H-benzimidazol-5-yl]-4-N-ethyl-6-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors involved in cellular processes, such as DNA synthesis and repair enzymes, and cell signaling receptors.
Pathways Involved: It can inhibit the activity of enzymes like topoisomerases, leading to the disruption of DNA replication and transcription.
Comparison with Similar Compounds
2-(4-chlorophenyl)-1H-benzimidazole: Shares the benzimidazole core but lacks the pyrimidine ring.
4-N-ethyl-6-methylpyrimidine-2,4-diamine: Contains the pyrimidine ring but lacks the benzimidazole core.
2-(4-chlorophenyl)-3H-benzimidazol-5-yl]-4-N-methylpyrimidine-2,4-diamine: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: The unique combination of the benzimidazole and pyrimidine rings, along with the specific substitutions, gives 2-N-[2-(4-chlorophenyl)-3H-benzimidazol-5-yl]-4-N-ethyl-6-methylpyrimidine-2,4-diamine its distinct biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H19ClN6 |
---|---|
Molecular Weight |
378.9 g/mol |
IUPAC Name |
2-N-[2-(4-chlorophenyl)-3H-benzimidazol-5-yl]-4-N-ethyl-6-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C20H19ClN6/c1-3-22-18-10-12(2)23-20(27-18)24-15-8-9-16-17(11-15)26-19(25-16)13-4-6-14(21)7-5-13/h4-11H,3H2,1-2H3,(H,25,26)(H2,22,23,24,27) |
InChI Key |
DKJYWYHLAHWVCH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NC2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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